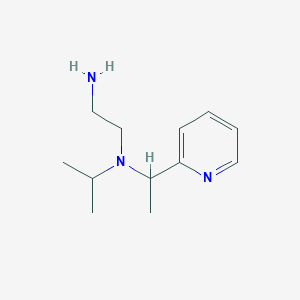

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine

描述

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes an isopropyl group, a pyridin-2-yl group, and an ethane-1,2-diamine backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with isopropyl bromide and 2-bromo-1-(pyridin-2-yl)ethane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Coordination Chemistry with Transition Metals

The pyridine nitrogen and amine groups in this compound enable strong coordination to transition metals. A structurally analogous Pd(II) complex (dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine)) demonstrates tetrahedral geometry with the following bond parameters :

| Bond/Angle | Value |

|---|---|

| Pd–N (pyridine) | 2.1179(18) Å |

| Pd–N (amine) | 2.026(2) Å |

| Pd–Cl | 2.2898(7)–2.3003(7) Å |

| Cl–Pd–Cl | 88.18(3)° |

| N–Pd–N | 83.04(8)° |

This complex highlights the compound’s ability to act as a bidentate ligand, with potential applications in catalysis or materials science.

Nucleophilic Substitution Reactions

The secondary amines undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides :

Substitution occurs preferentially at the less sterically hindered amine site. Sodium hydroxide or potassium carbonate in polar solvents (e.g., DMF, H₂O) facilitates these reactions.

Reductive Amination

The primary amine group participates in reductive amination with aldehydes/ketones. For instance, reaction with formaldehyde and sodium cyanoborohydride yields tertiary amine derivatives:

This method is critical for introducing methyl or other alkyl groups to modulate bioactivity.

Michael Addition-Elimination Reactions

The compound’s amine groups can act as nucleophiles in conjugate additions. In a multicomponent coupling reaction (Scheme 1 from ):

-

Michael addition : The amine attacks a vinylogous amide intermediate.

-

Elimination : Formation of a bicyclic core via cyclodehydration.

-

Final product : A pyridinone-based inhibitor with IC₅₀ values <1 μM against mutant IDH1 enzymes .

Substituent Effects on Reactivity

Structure-activity relationship (SAR) studies reveal that modifications to the pyridine or isopropyl groups significantly alter reactivity :

Oxidation and Reduction Pathways

While direct data on oxidation/reduction of this compound is limited, analogous pyridine-containing diamines exhibit:

-

Oxidation : Pyridine rings form N-oxides with H₂O₂ or mCPBA.

-

Reduction : Amine groups are resistant to borohydride reduction but may react with LiAlH₄ under forcing conditions.

科学研究应用

Medicinal Chemistry

Neurological Disorders

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is being investigated for its role in the development of pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug formulation aimed at conditions such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for interactions with neurotransmitter systems, potentially leading to therapeutic effects in neurodegenerative diseases .

Anticancer Properties

Recent studies indicate that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action that involve apoptosis induction and inhibition of cancer cell proliferation .

Catalysis

Ligand in Catalytic Processes

In organic synthesis, this compound functions as a ligand in various catalytic reactions. Its coordination capabilities enhance the efficiency and selectivity of reactions such as cross-coupling and asymmetric synthesis. This property is particularly valuable in the synthesis of complex organic molecules where precision is critical .

Material Science

Polymer Development

The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its chemical structure imparts specific properties that enhance durability and performance under various environmental conditions. This application is crucial in industries requiring high-performance materials, such as electronics and automotive sectors .

Nanomaterials

Research has shown that this compound can be involved in the synthesis of nanomaterials. These nanomaterials have potential applications in drug delivery systems and biosensors due to their unique surface properties and reactivity .

Environmental Applications

Heavy Metal Remediation

The compound is being explored for its potential in environmental remediation, specifically for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their extraction from aqueous solutions. This application is vital for addressing pollution issues and ensuring safe water supplies .

Analytical Chemistry

Reagent in Analytical Techniques

this compound serves as a reagent in various analytical techniques. It aids in the detection and quantification of substances within complex mixtures, enhancing the accuracy of analytical results in fields such as pharmacology and environmental science .

Summary Table of Applications

| Application Area | Specific Use Case | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug formulation for neurological disorders | Ability to cross the blood-brain barrier |

| Anticancer research | Induction of apoptosis in cancer cells | |

| Catalysis | Ligand for catalytic processes | Increased reaction efficiency and selectivity |

| Material Science | Development of advanced polymers | Enhanced durability and performance |

| Synthesis of nanomaterials | Applications in drug delivery and biosensing | |

| Environmental Science | Heavy metal remediation | Effective removal of contaminants from water sources |

| Analytical Chemistry | Reagent for detection techniques | Improved accuracy in substance quantification |

作用机制

The mechanism of action of N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine

- N1-(Pyrimidin-2-yl)ethane-1,2-diamine

Uniqueness

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group and the pyridin-2-yl group differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.

生物活性

N1-Isopropyl-N1-(1-(pyridin-2-yl)ethyl)ethane-1,2-diamine, with the CAS number 1353978-40-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19N3

- Molecular Weight : 205.30 g/mol

- Chemical Structure : The compound features a pyridine ring, which is significant for its biological activity.

Pharmacological Properties

This compound has shown potential in various biological assays:

- Antiviral Activity : Studies indicate that compounds with similar structures exhibit antiviral properties. For instance, certain pyridine derivatives have been noted for their ability to inhibit viral replication by interfering with viral RNA synthesis and cellular pathways essential for viral life cycles .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that it possesses a selective toxicity profile, which could be advantageous for therapeutic applications .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in nucleic acid metabolism. This inhibition can disrupt the replication of viruses and potentially cancer cells .

- Receptor Modulation : The presence of the pyridine moiety may allow interaction with specific receptors or ion channels, influencing cellular signaling pathways that are critical in disease processes .

Study 1: Antiviral Efficacy

In a recent study exploring antiviral agents, a derivative of this compound was tested against respiratory viruses. The results demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting a promising therapeutic role in treating viral infections .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various human cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent while sparing normal cells .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3 |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 1353978-40-1 |

| Antiviral IC50 | 5–20 µM (varies by virus type) |

| Cytotoxicity IC50 | 10–20 µM |

属性

IUPAC Name |

N'-propan-2-yl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-10(2)15(9-7-13)11(3)12-6-4-5-8-14-12/h4-6,8,10-11H,7,9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKNJKFRECSUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171276 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353978-40-1 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。